molecular formula C17H20N4O6 B12410700 Riboflavin-13C5

Riboflavin-13C5

Cat. No.: B12410700
M. Wt: 380.33 g/mol
InChI Key: AUNGANRZJHBGPY-SNJKMFEESA-N
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Description

Riboflavin-13C5, also known as Vitamin B2-13C5, is a stable isotope-labeled form of riboflavin. Riboflavin is a water-soluble vitamin that plays a crucial role in maintaining health in humans and other animals. It is a precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are essential for various biochemical reactions in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Riboflavin-13C5 involves the incorporation of carbon-13 isotopes into the riboflavin molecule. This can be achieved through chemical synthesis or biosynthesis using genetically modified microorganisms. The chemical synthesis of riboflavin typically involves multiple steps, including the formation of the isoalloxazine ring system and the attachment of the ribityl side chain .

Industrial Production Methods

Industrial production of riboflavin, including its isotopically labeled forms, is primarily carried out through fermentation processes. Microorganisms such as Ashbya gossypii, Candida famata, and Bacillus subtilis are commonly used for this purpose. Genetic engineering techniques are employed to enhance the yield of riboflavin by modifying the metabolic pathways of these microorganisms .

Chemical Reactions Analysis

Types of Reactions

Riboflavin-13C5, like its non-labeled counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving riboflavin include oxidizing agents, reducing agents, and light sources for photochemical reactions. The conditions for these reactions vary depending on the specific application and desired outcome .

Major Products Formed

The major products formed from the reactions of riboflavin include its reduced forms, such as FMN and FAD, which are essential for various enzymatic reactions in the body .

Mechanism of Action

Riboflavin-13C5 exerts its effects by serving as a precursor to FMN and FAD, which are essential coenzymes for various enzymatic reactions. These coenzymes participate in redox reactions, energy production, and the metabolism of carbohydrates, fats, and proteins. Riboflavin is taken up by specialized transport proteins in the gastrointestinal tract and converted to its active forms within cells .

Comparison with Similar Compounds

Riboflavin-13C5 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Similar compounds include:

This compound’s stable isotope labeling makes it particularly valuable for research applications, providing insights into the metabolic fate and biochemical roles of riboflavin in living organisms.

Properties

Molecular Formula

C17H20N4O6

Molecular Weight

380.33 g/mol

IUPAC Name

7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxy(2,3,4,5-13C4)pentyl]benzo[g]pteridine-2,4-dione

InChI

InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1/i6+1,11+1,12+1,14+1

InChI Key

AUNGANRZJHBGPY-SNJKMFEESA-N

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[13C@@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O

Origin of Product

United States

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